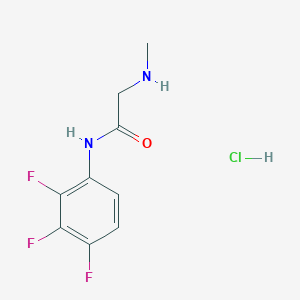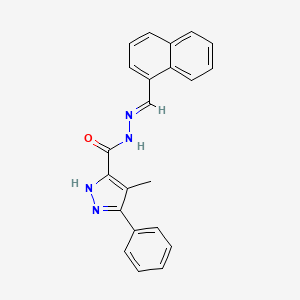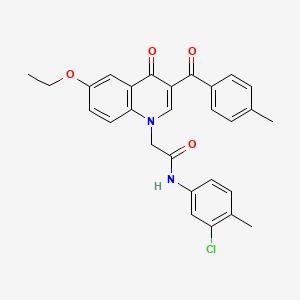
2-(甲基氨基)-N-(2,3,4-三氟苯基)乙酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a chemical compound characterized by its trifluorophenyl group and a methylamino moiety
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluorophenyl group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of trifluorophenyl groups on biological systems. It can be used as a probe to understand the interactions between small molecules and biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetic acid in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
作用机制
The mechanism by which 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
1-(Methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Uniqueness: 2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is unique due to its specific trifluorophenyl group and its ability to undergo various chemical reactions. This makes it a versatile compound with a wide range of applications in scientific research and industry.
属性
IUPAC Name |
2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c1-13-4-7(15)14-6-3-2-5(10)8(11)9(6)12;/h2-3,13H,4H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMNVBKXWPIPDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)



![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)



![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)


